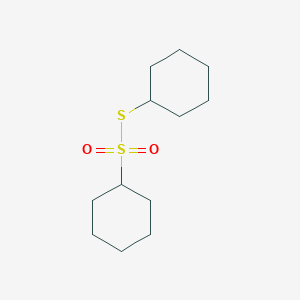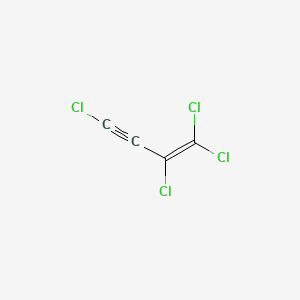
1-(9h-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorenyl group attached to the pyrrolidine ring, along with a hexadecylsulfanyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.
准备方法
The synthesis of 1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate. This can be achieved through the reaction of fluorene with a suitable halogenating agent, such as bromine, to form 2-bromofluorene.
Nucleophilic Substitution: The 2-bromofluorene is then subjected to a nucleophilic substitution reaction with a pyrrolidine derivative, such as pyrrolidine-2,5-dione, in the presence of a base like potassium carbonate. This step results in the formation of the fluorenyl-pyrrolidine intermediate.
Introduction of the Hexadecylsulfanyl Group: The final step involves the introduction of the hexadecylsulfanyl group. This can be achieved by reacting the fluorenyl-pyrrolidine intermediate with hexadecylthiol in the presence of a suitable catalyst, such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives, which may have different functional groups attached to the pyrrolidine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may allow for the modulation of biological activity and the targeting of specific molecular pathways.
Industry: In industrial applications, the compound can be used as an additive in the formulation of specialty chemicals, such as surfactants and lubricants.
作用机制
The mechanism of action of 1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The fluorenyl group may facilitate interactions with hydrophobic regions of proteins, while the hexadecylsulfanyl group can enhance membrane permeability.
相似化合物的比较
1-(9H-Fluoren-2-yl)-3-(hexadecylsulfanyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
1-(9H-Fluoren-2-yl)pyrrolidine-2,5-dione: This compound lacks the hexadecylsulfanyl group, which may result in different chemical and biological properties.
3-(Hexadecylsulfanyl)pyrrolidine-2,5-dione: This compound lacks the fluorenyl group, which may affect its interactions with biological targets and its overall stability.
1-(9H-Fluoren-2-yl)-3-(methylsulfanyl)pyrrolidine-2,5-dione: This compound has a shorter alkyl chain in the sulfanyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of the fluorenyl and hexadecylsulfanyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
5451-46-7 |
|---|---|
分子式 |
C33H45NO2S |
分子量 |
519.8 g/mol |
IUPAC 名称 |
1-(9H-fluoren-2-yl)-3-hexadecylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-37-31-25-32(35)34(33(31)36)28-20-21-30-27(24-28)23-26-18-15-16-19-29(26)30/h15-16,18-21,24,31H,2-14,17,22-23,25H2,1H3 |
InChI 键 |
JHXDASCIBDLXBS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


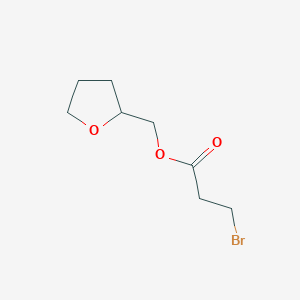

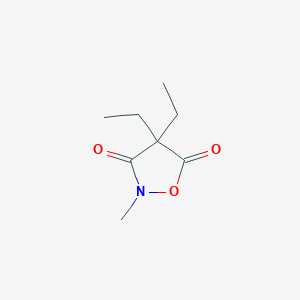
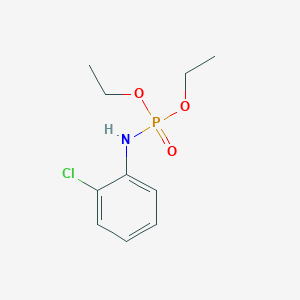

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
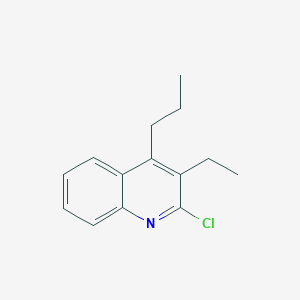
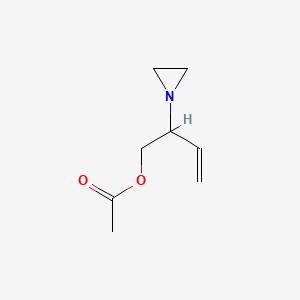

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
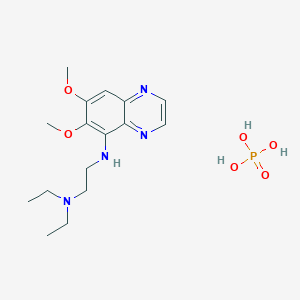
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
